Hydron;arsorate

Description

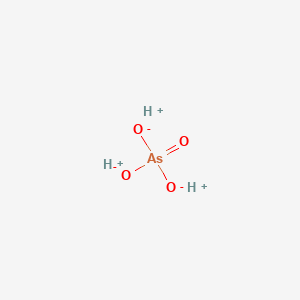

Hydron;arsenate refers to protonated forms of arsenate (AsO₄³⁻), such as HAsO₄²⁻, H₂AsO₄⁻, and H₃AsO₄, depending on pH. Arsenate is a tetrahedral oxyanion structurally analogous to phosphate (PO₄³⁻), enabling its incorporation into biochemical pathways. However, arsenate esters are significantly less stable than phosphate esters, leading to metabolic disruption . Hydron;arsenate plays a critical role in environmental arsenic cycling, particularly in adsorption-desorption processes in soils and microbial redox transformations .

Properties

CAS No. |

1327-52-2 |

|---|---|

Molecular Formula |

H3AsO4 AsH3O4 |

Molecular Weight |

141.943 g/mol |

IUPAC Name |

hydron;arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) |

InChI Key |

DJHGAFSJWGLOIV-UHFFFAOYSA-N |

SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

Canonical SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

boiling_point |

120 °C (calculated) |

Color/Form |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/ 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/ Exist only in solution White, crystalline solid |

density |

2.2 at 68 °F (USCG, 1999) Approx 2.2 Relative density (water = 1): 1.9 (calculated) |

melting_point |

35 °C -30 °C (calculated) |

Other CAS No. |

7778-39-4 15584-04-0 |

physical_description |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release. Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O. Solid COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

10102-53-1 (HAsO3) 13453-15-1 (H4As2O7) 7786-36-9 (H5AsO5) |

shelf_life |

The pH of aqueous solutions appears to be a major factor in the relative stability. ... Pentavalent inorganic arsenic ... is relatively stable at neutral or alkaline pH but undergoes reduction with decreasing pH. /Pentavalent inorganic arsenic/ |

solubility |

302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/ water solubility = 5.9X10+5 mg/l Solubility in water at 20 °C: very good |

Synonyms |

arsenate arsenic acid metaarsenic acid orthoarsenic acid orthoarsenic acid, dihydrate pyroarsenic acid |

vapor_pressure |

Vapor pressure, kPa at 15 °C: 1.3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Similarities

Arsenate and phosphate share nearly identical ionic radii (AsO₄³⁻: 0.48 Å; PO₄³⁻: 0.44 Å) and charge distribution, allowing arsenate to substitute for phosphate in mineral phases (e.g., hydroxyapatite → johnbaumite) and biochemical reactions (e.g., ATP → ADP-arsenate). Enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mistakenly utilize arsenate, forming unstable esters that hydrolyze 10⁵ times faster than phosphate esters .

Adsorption Behavior

Both anions compete for adsorption sites on iron (hydr)oxides (e.g., goethite, ferrihydrite) and clays. Key findings include:

- pH Dependency : Arsenate adsorption peaks at acidic pH (3–6), overlapping with phosphate but showing stronger retention at neutral pH due to higher affinity for iron oxide surfaces .

- Competitive Inhibition : Phosphate reduces arsenate adsorption by 30–50% at equimolar concentrations, but arsenate inhibits phosphate adsorption more effectively, suggesting shared and unique binding sites .

Table 1: Adsorption Capacities of Arsenate vs. Phosphate

| Sorbent | Arsenate (µmol/m²) | Phosphate (µmol/m²) | pH Range | Reference |

|---|---|---|---|---|

| Goethite | 2.1–3.5 | 1.8–3.0 | 3–8.5 | |

| Ferrihydrite | 1.24 (pH 3) | 0.98 (pH 3) | 3–10 | |

| Titanium-pillared clay | 0.45 | 0.42 | 4–9 |

Environmental Implications

Arsenate’s mimicry of phosphate disrupts nutrient cycling. For example, microbial arsenate reductases (e.g., ArsC, ArrAB) evolved to mitigate toxicity by reducing arsenate to arsenite (AsO₃³⁻), which binds more strongly to organic matter in peatlands .

Comparison with Arsenite (AsO₃³⁻)

Redox Dynamics and Toxicity

- Toxicity : Arsenite (As³⁺) is 10–100 times more toxic than arsenate due to its affinity for sulfhydryl groups in proteins. Sodium arsenate (IC₅₀: 6 mM) is less acutely toxic than sodium arsenite (IC₅₀: 1.5 mM) .

- Adsorption : Arsenite adsorption dominates at neutral to alkaline pH (6–9) on iron oxides, while arsenate prevails in acidic conditions. Competitive studies show sulfate reduces arsenite adsorption by 40% at pH <7 .

Table 2: Toxicity and Adsorption of Arsenate vs. Arsenite

| Property | Arsenate | Arsenite | Reference |

|---|---|---|---|

| Acute Toxicity (IC₅₀) | 6 mM (Na-arsenate) | 1.5 mM (Na-arsenite) | |

| Optimal Adsorption pH | 3–6 | 6–9 | |

| Microbial Reduction | ArsC, ArrAB | AioAB (oxidation) |

Comparison with Vanadate (VO₄³⁻) and Chromate (CrO₄²⁻)

Adsorption in Volcanic Soils

- Vanadate: Shows similar sorption behavior to arsenate in Andosols, with non-crystalline iron/aluminum phases driving retention. Desorption rates are <5% for both anions .

- Chromate : Weakly adsorbed compared to arsenate, with higher mobility in alkaline soils. Chromate desorption exceeds 50% in high-pH environments .

Table 3: Sorption Efficiency in Volcanic Soils

| Anion | Sorption (%) | Desorption (%) | Dominant Phase | Reference |

|---|---|---|---|---|

| Arsenate | 85–90 | <5 | Crystalline Fe oxides | |

| Vanadate | 80–85 | <5 | Non-crystalline Fe/Al | |

| Chromate | 30–40 | 50–60 | Alkaline-soluble |

Key Research Findings and Implications

Biochemical Subversion: Arsenate’s structural mimicry of phosphate disrupts energy metabolism but is counteracted by rapid hydrolysis of arsenoesters .

Environmental Mobility : Competitive adsorption with phosphate and sulfate dictates arsenate bioavailability, influencing remediation strategies in contaminated soils .

Toxicity Hierarchy: Organic arsenicals (e.g., arsenobetaine) are non-toxic, while inorganic arsenite/arsenate pose significant health risks, necessitating distinct regulatory thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.